molecular formula C12H16N2 B2539896 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 21535-56-8

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Numéro de catalogue B2539896
Numéro CAS: 21535-56-8
Poids moléculaire: 188.274
Clé InChI: CHIINPDGHUONJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline” is a chemical compound with the molecular formula C11H15N3 . It has an average mass of 189.257 Da and a monoisotopic mass of 189.126602 Da .


Synthesis Analysis

A new series of enantiomerically pure 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized for the first time in twelve steps from 1-fluoro-2-nitrobenzene and S-amino acids with 13–20% overall yields .


Molecular Structure Analysis

The molecular structure of “2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline” is complex, with a number of freely rotating bonds . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .


Chemical Reactions Analysis

The synthesis of “2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxaline” involves a series of chemical reactions, including the first use of intramolecular Mitsunobu cyclization for 1,2,3,4-tetrahydroquinoxalines .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 363.6±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.0±3.0 kJ/mol and a flash point of 214.2±22.3 °C . The index of refraction is 1.646, and the molar refractivity is 57.0±0.4 cm3 .

Applications De Recherche Scientifique

Hypotensive and Adrenergic-Receptor Blocking Activity

Research by Rao et al. (1970) explored the hypotensive and adrenergic-receptor blocking properties of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines. They found significant hypotensive activity, particularly in specific substituted variants of this compound (Rao et al., 1970).

Serotonin (5-HT) Activity

A study by Welmaker et al. (2000) demonstrated that a series of hexahydro-1H-pyrazino[1,2-a]quinoxalines exhibit 5-HT2C agonist binding and functional activity. This research highlights the compound's relevance in serotonin-related studies (Welmaker et al., 2000).

Enantiomerically Pure Substitutes Synthesis

Samanta and Panda (2010) synthesized a series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines, indicating the compound's utility in the creation of enantiomerically pure substances for potential pharmaceutical applications (Samanta & Panda, 2010).

Development of Organic Scaffolds in CNS-targeting Ligands

Schrader et al. (2016) described the synthesis of hexahydro-1H-pyrazino[1,2-a]quinolines as part of a process to develop low molecular weight, complex organic scaffolds. These compounds are valuable for preparing ligands targeting GPCRs in the central nervous system, demonstrating their potential in CNS-related research (Schrader et al., 2016).

Microwave-Assisted Synthesis in Medicinal Chemistry

Zhang et al. (2015) reported a microwave-assisted synthesis method for compounds containing the hexahydro-1H-pyrazino[1,2-a]quinoxaline scaffold. This method is efficient for creating libraries of compounds for high-throughput screening in medicinal chemistry (Zhang et al., 2015).

Solar Cell Applications

In the field of renewable energy, Li-Peng Zhang et al. (2014) utilized pyrazino[2,3-g]quinoxaline as a π-linker in D–π–A type dyes for dye-sensitized solar cells, achieving a power conversion efficiency of 6.86%. This research opens avenues for the use of quinoxaline derivatives in solar energy applications (Li-Peng Zhang et al., 2014).

Synthesis of Fused Pyrazino Derivatives

Bloch et al. (2011) synthesized compounds incorporating pyrazino[2,3-b]indolizine or indolizino[2,3-b]quinoxaline cores, contributing to the body of knowledge on the synthesis and properties of fused pyrazino derivatives (Bloch et al., 2011).

Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication

Research on the photovoltaic properties of pyrano[3,2-c]quinoline derivatives was conducted by Zeyada et al. (2016), demonstrating their application in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is ongoing .

Biochemical Pathways

The biochemical pathways affected by 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline are currently unknown. As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets. Specific information about how these factors influence the action of 2,3,4,4a,5,6-hexahydro-1h-pyrazino[1,2-a]quinoline is currently unavailable .

Propriétés

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

CAS RN

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the common synthetic approaches to 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline?

A: One common synthetic route utilizes a [3+2] cycloaddition reaction. [, ] This method has been investigated for its efficiency in generating the tricyclic ring system. Additionally, researchers have explored complementary asymmetric routes to synthesize both 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines and related compounds like (R)-1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinolines. []

Q2: Have any studies investigated the potential of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline derivatives as schistosomicides?

A: Yes, research has explored the schistosomicidal activity of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline derivatives. [] This research focused on synthesizing and evaluating various derivatives to identify compounds with potential activity against schistosomiasis.

Q3: What is known about the stereochemistry of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines?

A: Research has delved into the synthesis and stereochemistry of these compounds. [] Understanding the spatial arrangement of atoms within the molecule is crucial for comprehending its interactions with biological targets and its potential for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.